1,4,7,10-Tetrakis(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane
Overview
Description
“1,4,7,10-Tetrakis(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane” is an organic compound . It is a white powder and its molecular formula is C16H32N8O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H32N8O4 . The InChI Key is FQIHLPGWBOBPSG-UHFFFAOYSA-N . The SMILES representation is NC(=O)CN1CCN(CC(N)=O)CCN(CC(N)=O)CCN(CC(N)=O)CC1 .Physical And Chemical Properties Analysis
This compound is a white powder . It conforms to its structure as per Proton NMR .Scientific Research Applications
Radiopharmaceutical Applications
One primary area of application for derivatives of this compound is in radiopharmaceuticals. The coordination properties of complexes involving similar macrocyclic ligands have been investigated for their potential in medical imaging and therapy, particularly using copper radioisotopes. These ligands offer promising chelation properties for medically relevant isotopes, suggesting their use in developing new diagnostic and therapeutic agents (Tosato et al., 2022).
Nuclear Medicine
In nuclear medicine, constrained polyazamacrocycles, related to the compound , are highlighted as valuable precursors for bifunctional chelating agents. These agents are crucial for creating complexes used in diagnostic and therapeutic applications, indicating the compound's relevance in developing multifunctional chelating agents for nuclear medicine applications (Désogère et al., 2013).
Magnetic Resonance Imaging (MRI) Contrast Agents
The compound and its derivatives are explored for their potential as paraCEST (paramagnetic Chemical Exchange Saturation Transfer) MRI contrast agents. Iron(II) complexes containing octadentate tetraazamacrocycles, including those related to the compound , show promise due to their stable and distinct CEST peak, which could enhance MRI imaging capabilities (Dorazio & Morrow, 2012).
Synthesis of Functionalized Cyclens
The synthesis of cyclen derivatives, including those with functionalities akin to the compound under discussion, is essential for creating a variety of chelating agents. These agents find applications in synthesizing carboxymethyl- and hydroxyethyl-functionalized cyclens, further highlighting the compound's utility in preparing materials with biomedical applications (Jebasingh & Alexander, 2004).
Coordination Chemistry with Lanthanides
Research into the coordination chemistry of nitrogen-rich macrocyclic ligands, similar to the compound , with lanthanum(III) illuminates the compound's potential in creating complexes with unique structural and dynamic properties. These studies are pivotal for the development of novel materials with applications ranging from catalysis to materials science (Wilson et al., 2015).
properties
IUPAC Name |
2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclotridec-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N8O4/c18-14(26)10-22-2-1-3-23(11-15(19)27)5-7-25(13-17(21)29)9-8-24(6-4-22)12-16(20)28/h1-13H2,(H2,18,26)(H2,19,27)(H2,20,28)(H2,21,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMFTXKJFAATEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN(C1)CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetrakis(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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